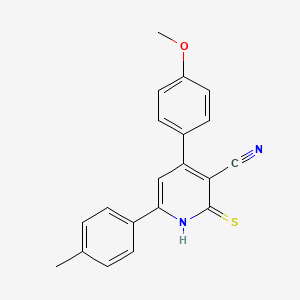

![molecular formula C19H30N4OS B5536563 (4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones demonstrates a modern approach to creating this class of compounds, highlighting a catalyst-free reaction under microwave irradiation, followed by oxidation. This method shows potential for generating derivatives with significant activities against various cancer cell lines, indicating the relevance of the synthetic approach to pharmacological research (Insuasty et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been extensively studied, with particular emphasis on their synthesis and characterization through spectroscopic means and elemental analysis. This analysis provides foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Abdel-Rhman B. A. El-Gazzar & H. Hafez, 2009).

Chemical Reactions and Properties

Research into the synthesis and reactivity of similar naphthyridine derivatives has revealed various chemical reactions they undergo, including oxidation, halogenation, and condensation. These reactions are crucial for modifying the chemical structure and, consequently, the properties of the compounds for specific applications (Molnár et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and spectral data, are vital for the practical application of these compounds. Studies focusing on the spectral data and physical characteristics offer insights into the compound's behavior under different conditions, facilitating their use in further chemical reactions and applications (Delieza et al., 1997).

Applications De Recherche Scientifique

Antitumor Activity

A study on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, closely related chemical structures, revealed their potential antitumor activity. The compounds showed remarkable activity against 57 cancer cell lines, highlighting the compound's relevance in cancer research and its potential as a therapeutic agent (Insuasty et al., 2013).

Osteoporosis Treatment

Research on nonpeptide αvβ3 antagonists discovered potent and selective antagonists within similar chemical structures, showing significant promise for the prevention and treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and efficacy in an in vivo model of bone turnover (Coleman et al., 2004).

Alzheimer's Disease

A novel class of 2,4-disubstituted pyrimidines was designed and synthesized as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting Alzheimer's disease. This research indicates the potential of chemical structures with pyrimidine cores in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).

Water Oxidation Catalysts

A study on a new family of Ru complexes, incorporating naphthyridin derivatives as bridging ligands, demonstrated their application in water oxidation. This research provides insight into the compound's utility in catalysis and its potential for environmental and energy-related applications (Zong & Thummel, 2005).

Antimicrobial Activity

Research involving novel chromeno[2,3-d]pyrimidin-8-amine derivatives, synthesized through multi-component reactions, showed significant antibacterial activity. This highlights the relevance of such compounds in developing new antimicrobial agents (Kanakaraju et al., 2012).

Protein Tyrosine Kinase Inhibition

Compounds within the naphthyridin class have shown potential as selective inhibitors of protein tyrosine kinases, with applications in cancer therapy. These inhibitors demonstrate the compound's potential in targeted cancer treatments (Thompson et al., 2000).

Biomedical Applications Overview

A comprehensive review on 1,6-naphthyridin-2(1H)-ones synthesized for biomedical applications covers a broad range of therapeutic areas, including cancer, osteoporosis, Alzheimer's disease, water oxidation catalysis, antimicrobial activity, and enzyme inhibition. This highlights the compound's versatility and potential impact across various scientific and medical fields (Oliveras et al., 2021).

Propriétés

IUPAC Name |

(4aS,8aR)-1-(3-methylbutyl)-6-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4OS/c1-13(2)7-10-23-16-8-9-22(12-15(16)5-6-18(23)24)17-11-14(3)20-19(21-17)25-4/h11,13,15-16H,5-10,12H2,1-4H3/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEQNMULAYYTRG-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2CCC3C(C2)CCC(=O)N3CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SC)N2CC[C@@H]3[C@H](C2)CCC(=O)N3CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)